4-(1-(2-methoxybenzyl)-1H-benzo[d]imidazol-2-yl)-1-methylpyrrolidin-2-one
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Overview
Description
The compound contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms . Imidazole rings are present in many important biological molecules, including histidine and the nucleic acids guanine and adenine . The compound also contains a pyrrolidinone group, which is a five-membered lactam (a cyclic amide). Pyrrolidinones are found in many pharmaceuticals and have diverse biological activities.
Chemical Reactions Analysis
Imidazole rings can participate in various chemical reactions. They can act as both acids and bases, making them amphoteric. They can also undergo N-alkylation and N-arylation . Pyrrolidinones can participate in reactions typical of lactams, such as ring-opening reactions.
Scientific Research Applications
Antioxidant Activity
The compound has been evaluated for its antioxidant activity . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Antimicrobial Efficacy
It has shown antimicrobial efficacy . Antimicrobial substances offer a defense against microorganisms such as bacteria, viruses, and fungi.
Molecular Docking Studies
The compound has been used in molecular docking studies . Molecular docking is a key tool in structural molecular biology and computer-assisted drug design.
Synthesis of Metal Complexes
The compound has been used in the synthesis of metal complexes . These complexes have potential applications in various fields, including catalysis, magnetism, and luminescence.
Fluorescent Nature
The fluorescent nature of these compounds makes them applicable as whiteners (fluorescence in textiles), optics, and photography .
Anticancer Properties
Thiosemicarbazone moiety, a structure found in several molecules with a wide range of biological activities, has been postulated as biologically active compounds and display different types of biological activity, such as anticancer .
Anti-HIV Properties
Thiosemicarbazones have also shown anti-HIV properties . HIV is a virus that attacks cells that help the body fight infection, making a person more vulnerable to other infections and diseases.
Antifungal and Antibacterial Properties
Additionally, thiosemicarbazones have shown antifungal and antibacterial properties . These properties make them potential candidates for the development of new antimicrobial drugs.
Mechanism of Action
Target of Action
It is known that benzimidazole derivatives have diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities .
Mode of Action
Benzimidazole derivatives are known to interact with various biological targets, leading to a range of effects .
Biochemical Pathways
Benzimidazole derivatives are known to interact with various biochemical pathways, leading to a range of effects .
Pharmacokinetics
A study on similar compounds showed that they exhibited an acceptable pharmacokinetic profile .
Result of Action
Benzimidazole derivatives are known to have a range of effects at the molecular and cellular level .
properties
IUPAC Name |
4-[1-[(2-methoxyphenyl)methyl]benzimidazol-2-yl]-1-methylpyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c1-22-12-15(11-19(22)24)20-21-16-8-4-5-9-17(16)23(20)13-14-7-3-6-10-18(14)25-2/h3-10,15H,11-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYBJLLUXPQSMFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CC1=O)C2=NC3=CC=CC=C3N2CC4=CC=CC=C4OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-(2-methoxybenzyl)-1H-benzo[d]imidazol-2-yl)-1-methylpyrrolidin-2-one |
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